Cas no 86423-01-0 (3-oxa-7-azabicyclo4.2.0octane)

3-oxa-7-azabicyclo4.2.0octane Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxa-7-azabicyclo[4.2.0]octane (9CI)
- 3-oxa-7-azabicyclo4.2.0octane
-
- Inchi: 1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2
- InChI Key: OWCAMBJMYHYNSA-UHFFFAOYSA-N
- SMILES: C12C(NC1)CCOC2
Computed Properties
- Exact Mass: 113.084063974g/mol
- Monoisotopic Mass: 113.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 94.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 21.3Ų
3-oxa-7-azabicyclo4.2.0octane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141620-0.5g |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 0.5g |
$1069.0 | 2023-02-15 | ||
Enamine | EN300-141620-10.0g |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 10.0g |
$5897.0 | 2023-02-15 | ||
Enamine | EN300-141620-5000mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 5000mg |
$3977.0 | 2023-09-30 | ||
Enamine | EN300-141620-100mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 100mg |
$476.0 | 2023-09-30 | ||
Enamine | EN300-141620-250mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 250mg |
$679.0 | 2023-09-30 | ||
Enamine | EN300-141620-500mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 500mg |
$1069.0 | 2023-09-30 | ||
Enamine | EN300-141620-0.1g |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 0.1g |
$476.0 | 2023-02-15 | ||
Enamine | EN300-141620-0.05g |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 0.05g |
$319.0 | 2023-02-15 | ||
Enamine | EN300-141620-50mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 50mg |
$319.0 | 2023-09-30 | ||
Enamine | EN300-141620-1000mg |
3-oxa-7-azabicyclo[4.2.0]octane |
86423-01-0 | 1000mg |
$1371.0 | 2023-09-30 |
3-oxa-7-azabicyclo4.2.0octane Related Literature
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 3-oxa-7-azabicyclo4.2.0octane
Recent Advances in the Study of 3-oxa-7-azabicyclo[4.2.0]octane (CAS: 86423-01-0) and Its Applications in Chemical Biology and Medicine
The compound 3-oxa-7-azabicyclo[4.2.0]octane (CAS: 86423-01-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by the fusion of oxa and aza heterocycles, presents a versatile platform for the development of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of pharmacologically active compounds, particularly those targeting infectious diseases and neurological disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-oxa-7-azabicyclo[4.2.0]octane derivatives as potent inhibitors of bacterial efflux pumps, a mechanism critical in addressing antibiotic resistance. The research team utilized molecular docking and in vitro assays to identify optimal substitutions on the bicyclic core, leading to compounds with enhanced binding affinity to efflux pump proteins. These findings open new avenues for the development of next-generation antimicrobial agents.
In the realm of neuroscience, researchers have investigated the potential of 3-oxa-7-azabicyclo[4.2.0]octane-based compounds as modulators of neurotransmitter systems. A recent publication in ACS Chemical Neuroscience reported the design and synthesis of novel analogs that selectively interact with GABA receptors, showing promise as potential anxiolytic agents with reduced side-effect profiles compared to current benzodiazepine therapies.
The synthetic accessibility of 3-oxa-7-azabicyclo[4.2.0]octane has also been a focus of recent research. A 2024 study in Organic Letters described an improved catalytic asymmetric synthesis route for this scaffold, achieving high enantiomeric purity (98% ee) through a novel chiral phosphoric acid-catalyzed cyclization. This methodological advancement significantly enhances the compound's utility in stereoselective drug development.
Pharmacokinetic studies of 3-oxa-7-azabicyclo[4.2.0]octane derivatives have revealed favorable drug-like properties, including good metabolic stability and blood-brain barrier permeability. These characteristics, combined with the scaffold's structural diversity, position it as a valuable building block in medicinal chemistry programs targeting CNS disorders and other therapeutic areas.
Future research directions highlighted in recent literature include the exploration of 3-oxa-7-azabicyclo[4.2.0]octane in combination therapies, its potential as a bioisostere for conventional heterocycles, and applications in targeted drug delivery systems. The continued investigation of this scaffold underscores its growing importance in addressing current challenges in drug discovery and development.
86423-01-0 (3-oxa-7-azabicyclo4.2.0octane) Related Products
- 2228724-93-2(2-(2-methanesulfonylphenyl)cyclopropylmethanamine)
- 2097864-74-7(2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide)
- 2377034-99-4(3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde)
- 891123-74-3(3-methyl-N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 478029-73-1(5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine)
- 2580093-14-5(methyl (2R)-1-(azetidin-3-yl)pyrrolidine-2-carboxylate)
- 1311317-89-1(1-[(pyrrolidin-2-yl)methyl]-1H-1,2,4-triazole hydrochloride)
- 1396712-32-5(N-(2-chlorophenyl)methyl-1-6-(4-methoxyphenyl)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2169754-91-8(ethyl (2E)-3,4-dimethylhex-2-enoate)
- 37404-40-3(Benzenamine, 4-nitro-2,5-bis(trifluoromethyl)-)




